
2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine (MTPT) is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MTPT is a pyrazole derivative that has been found to display a variety of biological activities, including inhibition of enzymes, inhibition of protein-protein interactions, and modulation of signal transduction pathways. The compound has been studied for its potential applications in a variety of therapeutic areas, including cancer, infectious diseases, and inflammation.
Wissenschaftliche Forschungsanwendungen
OLED Materials
Research has demonstrated the utility of pyrazol-pyridine ligands, closely related to 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine, in synthesizing high-efficiency orange-red iridium (III) complexes for OLEDs. One study highlighted the synthesis of three pyrazol-pyridine ligands and their corresponding iridium (III) complexes, which displayed high phosphorescence quantum yields and were utilized in OLEDs to achieve significant performance metrics, including a maximum external quantum efficiency of over 30% (Su et al., 2021). Another study synthesized Pt(II) complexes with pyrazolate chelates, showing potential for use in OLEDs with high efficiency and low efficiency roll-off, further emphasizing the adaptability of pyrazolyl-pyridine derivatives in advanced electronic applications (Huang et al., 2013).
Coordination Chemistry and Material Science
Pyrazolyl-phosphinoylpyridine derivatives have been synthesized and utilized to form complexes with metals such as iron(II), cobalt(II), and nickel(II), showcasing their role in ethylene oligomerization reactions. These complexes demonstrated catalytic activity, producing various oligomers, and highlighted the impact of the solvent and co-catalyst on the activity and product composition (Nyamato et al., 2015). Another study focused on vinyl-addition polymerization of norbornene catalyzed by complexes of pyrazol-1-ylmethyl pyridine with divalent metals, underlining the potential of these compounds in polymerization processes (Benade et al., 2011).
Synthesis and Characterization of Novel Compounds
A diverse range of pyridine and pyrazole derivatives have been synthesized and characterized, exploring their potential in various chemical reactions and applications. For instance, the synthesis of novel pyridine derivatives bearing biologically active groups has been reported, with some derivatives showing promising anticancer activity (Hafez & El-Gazzar, 2020). Additionally, the synthesis and study of chromeno[2,3-b]pyridine derivatives were conducted, contributing to the understanding of multicomponent reactions in organic synthesis (Ryzhkova et al., 2023).
Eigenschaften
IUPAC Name |
2-methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-6-7(8-4-5-14-16-8)2-3-9(15-6)10(11,12)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYMLNMOJRDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


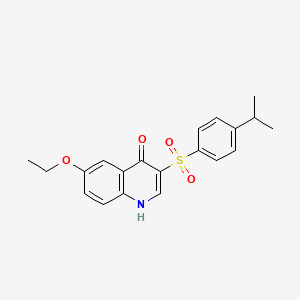
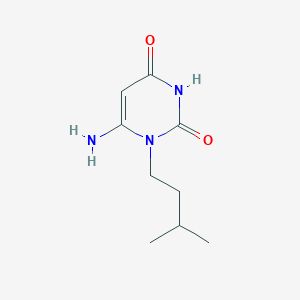
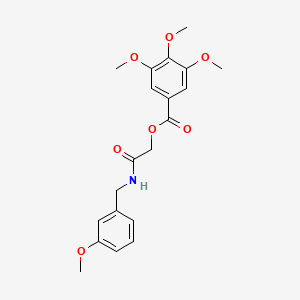
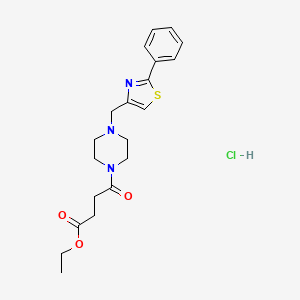

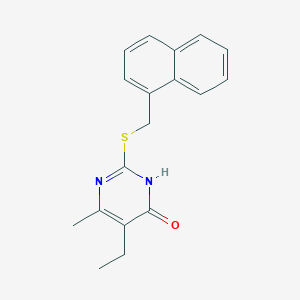
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)

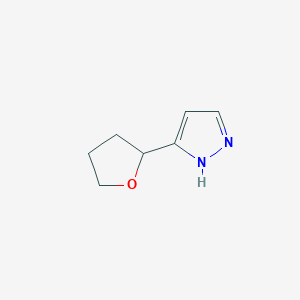
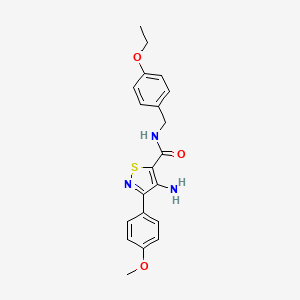
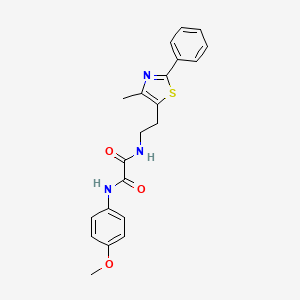
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)
